3-(tert-Butyl)isoxazole-5-carbaldehyde
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Overview
Description
3-(tert-Butyl)isoxazole-5-carbaldehyde is a chemical compound belonging to the isoxazole family, characterized by the presence of a tert-butyl group and an aldehyde functional group Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to inhibit flt3, a receptor tyrosine kinase that plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
Isoxazole derivatives have been shown to exhibit an antiproliferative effect by a microtubule destabilizing mode of action . This suggests that 3-(tert-Butyl)isoxazole-5-carbaldehyde may interact with its targets, leading to changes in cell proliferation.
Biochemical Pathways
Isoxazole derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . This suggests that this compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)isoxazole-5-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)isoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Isoxazole derivatives with different functional groups.
Scientific Research Applications
3-(tert-Butyl)isoxazole-5-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials due to its unique reactivity.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, lacking the tert-butyl and aldehyde groups.
3-(tert-Butyl)isoxazole: Similar structure but without the aldehyde group.
5-Carbaldehydeisoxazole: Similar structure but without the tert-butyl group.
Uniqueness
3-(tert-Butyl)isoxazole-5-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-tert-butyl-1,2-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQUBMTGWOJES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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